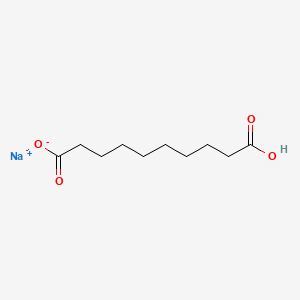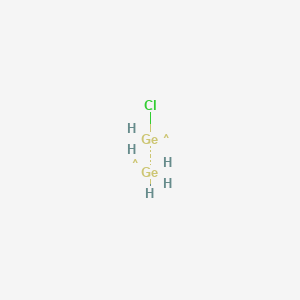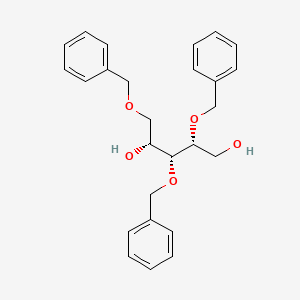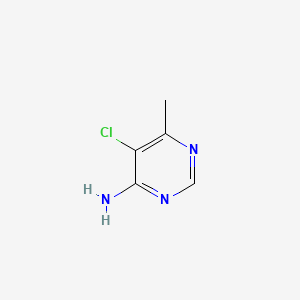
5-クロロ-6-メチルピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_6)ClN(_3) It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 6-position, and an amino group at the 4-position
科学的研究の応用
5-Chloro-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Industry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
作用機序
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer . Therefore, it’s plausible that this compound may interact with a variety of targets depending on the specific context.
Biochemical Pathways
These could include pathways related to cell proliferation, inflammation, oxidative stress, and more .
Result of Action
These could include modulating enzyme activity, altering signal transduction pathways, affecting gene expression, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyrimidin-4-amine typically involves the chlorination of 6-methylpyrimidin-4-amine. One common method includes the following steps:
Starting Material: 6-Methylpyrimidin-4-amine.
Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl(_3)) or thionyl chloride (SOCl(_2)) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-methylpyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Chloro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 5-alkoxy-6-methylpyrimidin-4-amine or 5-thio-6-methylpyrimidin-4-amine can be formed.
Oxidation: N-oxides of 5-Chloro-6-methylpyrimidin-4-amine.
Reduction: Reduced derivatives of the pyrimidine ring or the substituents.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group at the 2-position.
4-Amino-5-chloro-6-methylpyrimidine: Similar structure but with the amino group at the 4-position.
5-Chloro-6-methyl-2,4-diaminopyrimidine: Contains additional amino groups at the 2 and 4 positions.
Uniqueness
5-Chloro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
特性
IUPAC Name |
5-chloro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUFLKTFQXHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656517 |
Source


|
| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-89-6 |
Source


|
| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
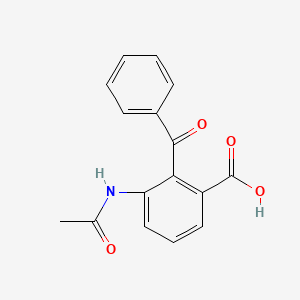
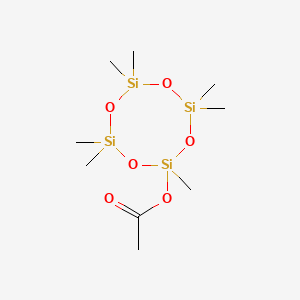
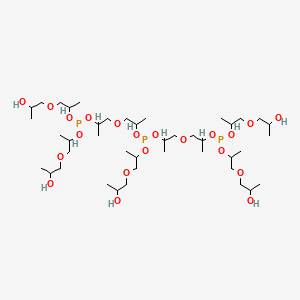


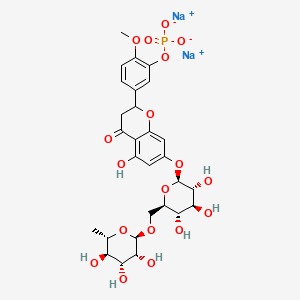
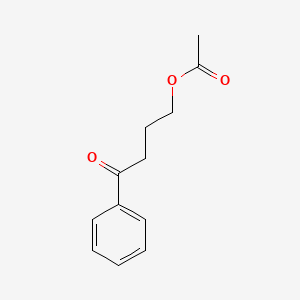
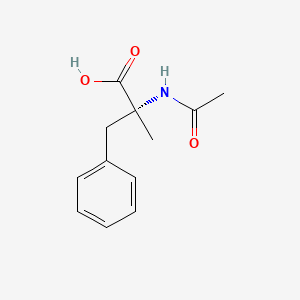
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
